molecular formula C24H24N4O2S B2771046 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine CAS No. 691858-07-8

6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine

Numéro de catalogue: B2771046
Numéro CAS: 691858-07-8
Poids moléculaire: 432.54
Clé InChI: OJSFWAJBKMSCGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine is a synthetic quinazolinimine derivative characterized by a heterocyclic quinazolinimine core substituted with methoxy groups at positions 6 and 7, a phenethyl group at position 3, and a 4-pyridinylmethylsulfanyl moiety at position 2 .

Propriétés

IUPAC Name

6,7-dimethoxy-3-(2-phenylethyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-29-21-14-19-20(15-22(21)30-2)27-24(31-16-18-8-11-26-12-9-18)28(23(19)25)13-10-17-6-4-3-5-7-17/h3-9,11-12,14-15,25H,10,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSFWAJBKMSCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=NC=C3)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinimine core, followed by the introduction of the methoxy, phenethyl, and pyridinylmethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in obtaining the final product with the desired specifications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety at position 2 serves as a nucleophilic site. Under basic conditions, this group can undergo displacement by stronger nucleophiles such as amines or alkoxides, enabling functional group diversification. For example:

Reaction ConditionsProductYield (%)Source
K₂CO₃, DMF, 80°C, 12 h (with R-NH₂)2-Amino-substituted quinazolinimine75–85
NaH, THF, 0°C (with R-OH)2-Alkoxy-substituted derivative60–70

The 4-pyridinylmethyl group adjacent to the sulfanyl substituent modulates electronic effects, enhancing leaving-group ability during substitution.

Oxidation of the Sulfanyl Group

The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

Oxidizing AgentConditionsProductApplication
mCPBACH₂Cl₂, 0°C, 2 hSulfoxide (S=O)Bioactivity modulation
H₂O₂/AcOH60°C, 6 hSulfone (O=S=O)Solubility enhancement

Reduction of the Imine Bond

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the C=N bond in the quinazolinimine core to a C-N single bond, generating a dihydroquinazoline derivative . This reaction is critical for probing structure-activity relationships in medicinal chemistry.

Functionalization of the Pyridine Ring

The 4-pyridinylmethyl substituent undergoes electrophilic aromatic substitution (EAS) at the meta position due to electron-withdrawing effects from the nitrogen atom. Nitration and halogenation reactions proceed under standard conditions:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄, 0°CC-3'3'-Nitro-pyridinyl derivative
BrominationBr₂, FeBr₃, 50°CC-3'3'-Bromo analog

Demethylation of Methoxy Groups

Acidic demethylation (e.g., BBr₃ in CH₂Cl₂, −78°C) converts methoxy groups at positions 6 and 7 to hydroxyl groups, altering hydrogen-bonding capacity and metal-chelating properties . This step is pivotal for synthesizing derivatives with enhanced pharmacokinetic profiles.

Ring-Opening and Rearrangement

Under strong acidic conditions (HCl, reflux), the quinazolinimine ring undergoes hydrolysis, yielding a benzamide intermediate. Conversely, basic conditions (NaOH, EtOH) promote ring contraction or expansion pathways depending on the solvent system .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound's interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein involves reversible binding to nucleotide domains, inhibiting efflux activity . The sulfanyl and pyridinyl groups contribute to π-π stacking and hydrogen-bonding interactions critical for substrate recognition.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine is C24H24N4O2SC_{24}H_{24}N_{4}O_{2}S with a molar mass of approximately 432.54 g/mol. The compound features a quinazolinimine core substituted with methoxy, phenethyl, and pyridinylmethyl groups, which contribute to its reactivity and potential applications in various domains .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes. The compound's reactivity can be utilized in creating derivatives that may exhibit enhanced properties or novel functionalities.

Biology

Research has indicated that 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine may possess antimicrobial and anticancer properties. Studies have focused on its biological activities, particularly its interaction with cellular targets that could lead to therapeutic effects against infections and tumors .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinazoline derivatives against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant activity of certain derivatives, suggesting that modifications to the quinazolinimine structure could enhance antimicrobial potency .

Medicine

The therapeutic potential of this compound is being explored for treating diseases such as cancer and infectious diseases. Its mechanism of action involves binding to specific receptors or enzymes, which can modulate their activity and influence disease pathways. Ongoing research aims to elucidate these mechanisms further to optimize therapeutic applications .

Case Study: Cancer Treatment

Research into the anticancer properties of quinazolinine compounds has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells. The structural characteristics of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine make it a candidate for further investigation as a potential chemotherapeutic agent .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to improved materials with specific properties suitable for various applications in manufacturing and materials science.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex synthesisUseful in exploring reaction mechanisms
BiologyAntimicrobial and anticancer propertiesSignificant activity against bacterial strains
MedicinePotential therapeutic agentPromising results in inhibiting tumor growth
IndustryDevelopment of new materialsEnhancements in material properties through modifications

Mécanisme D'action

The mechanism of action of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinazolinimine derivatives exhibit structural diversity, primarily in their substituents at positions 2, 3, and 3. Below is a detailed comparison of the target compound with key analogs:

Structural and Physicochemical Properties

Compound CAS Number Substituents Molecular Weight (g/mol) Key Features
6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine (Target) Not explicitly provided 3-phenethyl, 2-(4-pyridinylmethylsulfanyl) ~486 (estimated) Combines aromatic phenethyl with a pyridinylmethylsulfanyl group; potential for enhanced lipophilicity and π-π interactions.
6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine 691868-98-1 3-(trifluoromethylbenzyl), 2-(4-pyridinylmethylsulfanyl) 486.5 Trifluoromethyl group increases electronegativity and metabolic stability; higher halogenated bulk may affect binding affinity .
2-(Benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine 477848-72-9 3-(3-chloro-4-methoxybenzyl), 2-(benzylsulfanyl) 482.00 Chlorine atom enhances electronic effects; methoxy and benzyl groups may improve membrane permeability .
2-[(2,4-Dichlorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine 478249-60-4 3-(2-thienylmethyl), 2-(2,4-dichlorobenzylsulfanyl) 492.45 Thienyl and dichlorobenzyl groups introduce steric hindrance and potential for halogen bonding; may influence enzyme inhibition .

Key Structural Insights

  • Substituent Effects: Phenethyl vs. Sulfanyl Moieties: The 4-pyridinylmethylsulfanyl group in the target compound provides a hydrogen-bond acceptor site, distinct from the dichlorobenzylsulfanyl group in CAS 478249-60-4, which may enhance halogen bonding .

Activité Biologique

6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine, commonly referred to as DMPQ, is a quinazoline derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : 6,7-dimethoxy-3-(2-phenylethyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}-4(3H)-quinazolinimine
  • Molecular Formula : C24H24N4O2S
  • CAS Number : 691858-07-8
  • Molar Mass : 432.54 g/mol

Synthesis

The synthesis of DMPQ typically involves several organic reactions:

  • Formation of the quinazolinimine core.
  • Introduction of methoxy, phenethyl, and pyridinylmethyl groups through substitution reactions.
  • Optimization of reaction conditions for yield and purity.

Antimicrobial Activity

DMPQ has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of DMPQ

PathogenActivity LevelMinimum Inhibitory Concentration (MIC)
Escherichia coli Moderate0.21 µM
Pseudomonas aeruginosa Moderate0.21 µM
Candida spp. ModerateNot specified
Micrococcus luteus SelectiveNot specified

These findings suggest that DMPQ could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the cytotoxic effects of DMPQ on cancer cell lines. In vitro studies using the K562 cell line demonstrated that DMPQ exhibits low cytotoxicity but shows promise in overcoming multidrug resistance in cancer therapy.

Table 2: Cytotoxicity of DMPQ on Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Verapamil (IC50)
K5620.66Similar
K562/A020.65Similar

The data indicates that DMPQ may enhance the effectiveness of existing chemotherapeutics by reversing drug resistance mechanisms.

The mechanism by which DMPQ exerts its biological effects involves interactions with specific molecular targets:

  • Antimicrobial Mechanism : Binding to bacterial enzymes or disrupting cell wall synthesis.
  • Anticancer Mechanism : Modulating pathways involved in cell survival and apoptosis.

Case Studies

Several studies have documented the biological activity of DMPQ and its derivatives:

  • Study on Antimicrobial Properties : A recent study highlighted the compound's efficacy against clinical strains of bacteria, demonstrating the potential for developing new antibiotics.
  • Cytotoxicity Evaluation : Another research project assessed the effects of DMPQ on various cancer cell lines, noting its potential in reversing drug resistance.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine?

  • Methodological Answer : Synthesis optimization should focus on:
  • Stepwise functionalization : Begin with the quinazolinimine core and sequentially introduce substituents (e.g., phenethyl, pyridinylmethyl sulfanyl) to minimize side reactions. Evidence from analogous compounds suggests using nucleophilic aromatic substitution for sulfanyl group incorporation .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final product purity can be validated via HPLC (C18 column, methanol/water mobile phase) .
  • Yield improvement : Catalytic conditions (e.g., K₂CO₃ in DMF) for sulfanyl group attachment improve yields compared to stoichiometric bases .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for methoxy (δ ~3.8–4.0 ppm), sulfanyl (δ ~2.5–3.0 ppm), and imine (δ ~8.5–9.0 ppm) signals. Compare with structurally similar quinazolinimines .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., phenethyl vs. pyridinylmethyl positioning) .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~495–505 Da) via high-resolution MS .

Q. What solvent systems are recommended for assessing solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility screening : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering .
  • Stability : Assess hydrolytic stability under physiological pH (7.4) and temperature (37°C) over 24–48 hours. Imine groups are prone to hydrolysis under acidic conditions; adjust buffers accordingly .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyridinylmethyl sulfanyl group in biological activity?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with substituent variations (e.g., benzyl sulfanyl, alkyl sulfanyl) and compare activities.
  • Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). For example, replace the pyridinyl group with a phenyl moiety to assess π-π stacking contributions .
  • Data interpretation : Use computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., COX-2 or bacterial enzymes) .

Q. What experimental strategies resolve contradictions in reported biological activity data for quinazolinimines?

  • Methodological Answer :
  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
  • Batch consistency : Ensure compound purity (>95% by HPLC) and verify stereochemical stability (e.g., chiral HPLC for enantiomeric purity) .
  • Contextual factors : Control for assay conditions (e.g., ATP concentration in kinase assays, serum content in cell cultures) that may alter observed activity .

Q. What methodologies are recommended for investigating metabolic stability and toxicity in preclinical studies?

  • Methodological Answer :
  • In vitro metabolism : Use liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS. Focus on demethylation (methoxy groups) and sulfanyl oxidation .
  • Toxicity screening : Perform Ames tests for mutagenicity and hERG binding assays for cardiotoxicity risk. Quinazolinimines with lipophilic substituents (e.g., phenethyl) may require CYP450 inhibition profiling .
  • In vivo models : Administer the compound to rodents (IV/PO) to measure pharmacokinetic parameters (e.g., half-life, bioavailability) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.